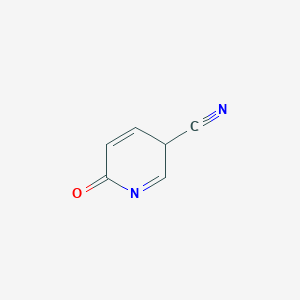

6-oxo-3H-pyridine-3-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C6H4N2O |

|---|---|

Molekulargewicht |

120.11 g/mol |

IUPAC-Name |

6-oxo-3H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4-5H |

InChI-Schlüssel |

SSCLHYCPDGYAMK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)N=CC1C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of Aldehydes, Ketones, and Malononitrile

The most widely reported method involves a one-pot cyclocondensation reaction between aldehydes, ketones, and malononitrile in the presence of ammonium acetate. This approach leverages the Knoevenagel-Michael cascade mechanism to construct the pyridone core.

Chlorination of Hydroxypyridine Precursors

4-Hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile derivatives undergo chlorination to yield chloro intermediates, which are hydrolyzed to the target compound.

Chlorination with POCl₃/PCl₅

Reaction of Sodium Enolates with Cyanoacetohydrazides

Sodium salts of 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate react with cyanoacetohydrazides to form 2-oxo-1,2-dihydropyridine-3-carbonitriles.

Synthetic Protocol

Multi-Component Reactions Using Sodium Alkoxide

Sodium methoxide or ethoxide catalyzes cyclocondensation of diarylidenecyclopentanones with propanedinitrile.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Oxo-3H-pyridin-3-carbonitril durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Pyridin-N-oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Carbonitrilgruppe in ein Amin umwandeln.

Substitution: Die Ketogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Zu den gängigen Oxidationsmitteln gehören Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Pyridin-N-oxide.

Reduktion: Aminopyridinderivate.

Substitution: Verschiedene substituierte Pyridinderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 6-oxo-3H-pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with various reagents under optimized conditions. For instance, one study demonstrated the efficient synthesis of polyfunctionalized 2-pyridones from β-keto amides and malononitrile, achieving high yields through careful selection of solvents and bases . The characterization of these compounds was confirmed using techniques such as NMR spectroscopy, which provides insights into their structural properties.

Antitumor Activity

Recent research has highlighted the potential of this compound derivatives as antitumor agents. A series of synthesized compounds were evaluated for their antiproliferative activity against liver carcinoma cell lines (HEPG2). Notably, certain derivatives exhibited IC50 values as low as 1.46 µM, indicating promising antitumor efficacy compared to standard drugs like doxorubicin .

Antimicrobial Properties

The antimicrobial activity of this compound derivatives has also been investigated. New compounds synthesized from this framework showed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, alongside antifungal activity against Candida albicans . These findings suggest that modifications to the pyridine structure can enhance biological activity, making it a valuable scaffold for developing new antimicrobial agents.

Building Block for Complex Molecules

This compound serves as a crucial building block in the synthesis of more complex nitrogen-containing heterocycles. For example, it has been utilized in the preparation of various pyridine derivatives through cyclization reactions, which are essential in creating compounds with diverse pharmacological properties .

Functionalization Strategies

Functionalization strategies involving this compound have been explored to enhance its reactivity and selectivity in chemical reactions. Techniques such as oxyfunctionalization using whole cells have shown promise in converting pyridine derivatives into hydroxylated products, thereby expanding the scope of applications in both medicinal chemistry and industrial processes .

Case Studies

Wirkmechanismus

The mechanism of action of 6-oxo-3H-pyridine-3-carbonitrile involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and applications of 6-oxo-3H-pyridine-3-carbonitrile derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Physicochemical Properties

- IR Spectroscopy : Characteristic peaks include C≡N stretch (~2220 cm⁻¹), C=O stretch (~1645 cm⁻¹), and NH/OH stretches (~3200–3400 cm⁻¹), consistent across analogs .

- Molecular Weight and Solubility : Bulkier substituents (e.g., pyridin-4-yl in ) increase molecular weight and reduce aqueous solubility, whereas polar groups (e.g., hydroxy in ) enhance hydrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.